2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
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Overview
Description
Pyrrole-3-carboxamide derivatives are known for their biological activities . They are often used as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein highly expressed in various malignant tumors . These derivatives can silence tumor suppressor genes via trimethylation of H3K27 .
Synthesis Analysis
Pyrrole synthesis often involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .Molecular Structure Analysis
The molecular structure of pyrrole-3-carboxamide derivatives is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
The C 2 and C 5 positions of pyrroles are more reactive for C–H bond functionalization as compared to the C 3 and C 4 positions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-3-carboxamide derivatives can vary depending on the specific compound. For instance, pyrrole is known to be a flammable liquid .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-2-18(16,17)7-6-14-8-9-4-3-5-10(9)11(14)12(13)15/h2,9-11H,1,3-8H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXBKKWLLRJYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCN1CC2CCCC2C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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